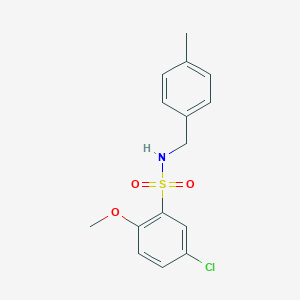![molecular formula C18H12N4O2 B275472 N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide](/img/structure/B275472.png)
N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide, commonly known as CFI-400945, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of checkpoint kinase 1 (CHK1), an enzyme that plays a crucial role in the DNA damage response pathway. CHK1 is involved in the repair of damaged DNA, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. CFI-400945 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of various types of cancer.
Mecanismo De Acción
CFI-400945 exerts its anti-tumor activity by inhibiting N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide, which is involved in the DNA damage response pathway. N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide is activated in response to DNA damage and helps to repair the damage by halting the cell cycle and allowing time for DNA repair to occur. Inhibition of N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide by CFI-400945 leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and physiological effects:
CFI-400945 has been shown to have a favorable pharmacokinetic profile and is well-tolerated in preclinical studies. It has also been shown to cross the blood-brain barrier, which makes it a potential candidate for the treatment of brain tumors. CFI-400945 has been shown to have a synergistic effect with other anti-cancer agents, which makes it a potential candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CFI-400945 is its potent anti-tumor activity as a single agent. This makes it a potential candidate for the treatment of chemotherapy-resistant tumors. However, one of the limitations of CFI-400945 is its narrow therapeutic window, which means that it can be toxic at higher doses. This makes it important to carefully monitor the dose and schedule of administration in clinical trials.
Direcciones Futuras
There are several potential future directions for the development of CFI-400945. One direction is the combination of CFI-400945 with other anti-cancer agents to enhance its efficacy. Another direction is the development of biomarkers that can predict response to CFI-400945, which can help to identify patients who are most likely to benefit from the treatment. Additionally, the development of more potent and selective N'-{[5-(2-cyanophenyl)-2-furyl]methylene}isonicotinohydrazide inhibitors may lead to the development of more effective anti-cancer therapies.
Métodos De Síntesis
CFI-400945 can be synthesized using a two-step process. The first step involves the condensation of 2-cyanophenylboronic acid and 2-furaldehyde in the presence of a base to form the intermediate compound, 5-(2-cyanophenyl)-2-furylmethanol. The second step involves the reaction of the intermediate compound with isonicotinohydrazide in the presence of a catalyst to form the final product, CFI-400945.
Aplicaciones Científicas De Investigación
CFI-400945 has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to DNA damage. It has also been shown to have potent anti-tumor activity as a single agent in various types of cancer, including ovarian, breast, and lung cancer.
Propiedades
Fórmula molecular |
C18H12N4O2 |
|---|---|
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
N-[(E)-[5-(2-cyanophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H12N4O2/c19-11-14-3-1-2-4-16(14)17-6-5-15(24-17)12-21-22-18(23)13-7-9-20-10-8-13/h1-10,12H,(H,22,23)/b21-12+ |
Clave InChI |
DNTGSJJZXMRFAS-CIAFOILYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3 |
SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3 |
SMILES canónico |
C1=CC=C(C(=C1)C#N)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)
![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)


![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)



![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)
